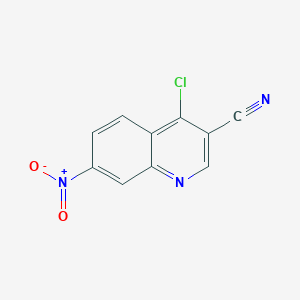
4-Chloro-7-nitroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-nitroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H4ClN3O2 and its molecular weight is 233.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
One of the most significant applications of 4-Chloro-7-nitroquinoline-3-carbonitrile is in cancer research. The compound has been shown to inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in the regulation of cell growth and differentiation. Aberrant activation of PTKs is often associated with cancer progression. Studies indicate that compounds similar to this compound can effectively inhibit specific PTKs, thereby reducing tumor growth and proliferation in various cancer models .
Case Study: Inhibition of ECK Tyrosine Kinase
A notable study highlighted the inhibition of the ECK tyrosine kinase by this compound. The ECK receptor is implicated in melanoma progression, and its inhibition has shown promise in reducing tumor invasiveness and promoting apoptosis in malignant cells . This suggests potential therapeutic applications for treating aggressive forms of skin cancer.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve interference with bacterial protein synthesis or cell wall integrity, although detailed mechanisms are still under investigation .
Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structure allows for various modifications, enabling chemists to create derivatives with enhanced biological activity or altered pharmacokinetic properties . This versatility is particularly valuable in drug discovery processes.
Research Tool in Molecular Biology
The compound is utilized as a research tool to study protein interactions and signaling pathways within cells. By binding to specific ligands and receptors, it helps elucidate the roles these proteins play in cellular processes, which can lead to a better understanding of disease mechanisms . This application is crucial for developing targeted therapies that can modulate these pathways effectively.
Potential in Treating Polycystic Kidney Disease
Emerging research indicates that this compound may have therapeutic potential for polycystic kidney disease (PKD). The inhibition of certain signaling pathways involved in kidney cell proliferation could halt the progression of cyst formation, offering a novel approach to managing this condition .
Data Summary Table
Propiedades
IUPAC Name |
4-chloro-7-nitroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-3-7(14(15)16)1-2-8(9)10/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDDXDBCJORGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1[N+](=O)[O-])C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634136 |
Source


|
| Record name | 4-Chloro-7-nitroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-13-8 |
Source


|
| Record name | 4-Chloro-7-nitroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














